

Application Note: Quantitative Analysis of Epitizide in Human Plasma by LC-MS/MS

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Compound of Interest

Compound Name: Epitizide

Cat. No.: B15601238

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Introduction

Epitizide is a thiazide diuretic used in the management of hypertension and edema. Accurate and sensitive quantification of **Epitizide** in human plasma is essential for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note presents a robust and validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of **Epitizide** in human plasma. The method utilizes a simple protein precipitation for sample preparation, followed by a rapid chromatographic separation and highly selective detection using a triple quadrupole mass spectrometer.

Physicochemical Properties of Epitizide

A foundational understanding of **Epitizide**'s properties is critical for method development.

Property	Value	Source
Chemical Formula	C10H11ClF3N3O4S3	[1][2]
Molar Mass	425.86 g/mol	[1]
Chemical Structure	6-Chloro-3,4-dihydro-3-[[[(2,2,2-trifluoroethyl)thio]methyl]-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide	[2]

Caption: Key physicochemical properties of **Epitizide**.

Experimental Protocols

1. Materials and Reagents

- **Epitizide** reference standard (>98% purity)
- Hydrochlorothiazide-d2 (Internal Standard, IS)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ammonium formate
- Ultrapure water
- Human plasma (K2EDTA)

2. Standard and Quality Control Sample Preparation

- Stock Solutions: Prepare primary stock solutions of **Epitizide** (1 mg/mL) and the Internal Standard (IS) (1 mg/mL) in methanol.
- Working Solutions: Prepare serial dilutions of the **Epitizide** stock solution with 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards and quality control (QC) samples.
- Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working solutions to achieve the desired concentrations for the calibration curve and QC samples.

3. Sample Preparation Protocol

The protein precipitation method is employed for its simplicity and high-throughput capability.

- Label 1.5 mL microcentrifuge tubes for each sample, standard, and QC.
- Pipette 100 μ L of plasma sample, calibration standard, or QC into the corresponding tube.
- Add 20 μ L of the IS working solution (e.g., 100 ng/mL Hydrochlorothiazide-d2) to each tube, except for blank samples.
- Add 300 μ L of ice-cold acetonitrile to each tube to precipitate plasma proteins.
- Vortex mix for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer 200 μ L of the supernatant to a clean 96-well plate or autosampler vials.
- Inject 5 μ L into the LC-MS/MS system.

4. LC-MS/MS Instrumentation and Conditions

The following parameters are based on typical methods for structurally similar thiazide diuretics and may require optimization.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Liquid Chromatography

Parameter	Condition
HPLC System	Shimadzu Nexera X2 or equivalent
Column	Waters Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)
Column Temperature	40°C
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.4 mL/min
Injection Volume	5 µL
Gradient Elution	See Table below

Gradient Elution Program

Time (min)	%A	%B
0.00	95	5
0.50	95	5
2.50	5	95
3.50	5	95
3.60	95	5
5.00	95	5

Mass Spectrometry

Parameter	Condition
Mass Spectrometer	SCIEX Triple Quad 5500 or equivalent
Ionization Source	Electrospray Ionization (ESI)
Polarity	Negative
Ion Source Gas 1	50 psi
Ion Source Gas 2	50 psi
Curtain Gas	35 psi
Temperature	500°C
IonSpray Voltage	-4500 V
Dwell Time	100 ms

Multiple Reaction Monitoring (MRM) Transitions

The following MRM transitions are proposed based on the structure of **Epitizide** and fragmentation patterns of similar thiazide diuretics.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Compound	Precursor Ion (Q1) m/z	Product Ion (Q3) m/z	Declustering Potential (DP)	Collision Energy (CE)
Epitizide	424.9	[Proposed: 326.9]	-60 V	-35 V
Hydrochlorothiazide-d2 (IS)	297.9	206.0	-55 V	-30 V

Method Validation Summary

The method was validated according to the US FDA guidelines for bioanalytical method validation.

Linearity and Range

Analyte	Range	R ²
Epitizide	0.5 - 500 ng/mL	>0.995

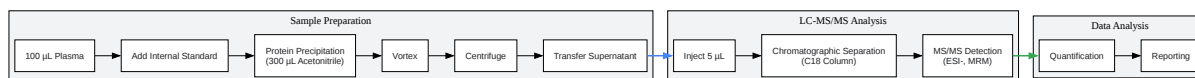
Precision and Accuracy

QC Level	Concentration (ng/mL)	Intra-day Precision (%CV)	Intra-day Accuracy (%)	Inter-day Precision (%CV)	Inter-day Accuracy (%)
LLOQ	0.5	≤15	85-115	≤15	85-115
Low QC	1.5	≤10	90-110	≤10	90-110
Mid QC	75	≤10	90-110	≤10	90-110
High QC	400	≤10	90-110	≤10	90-110

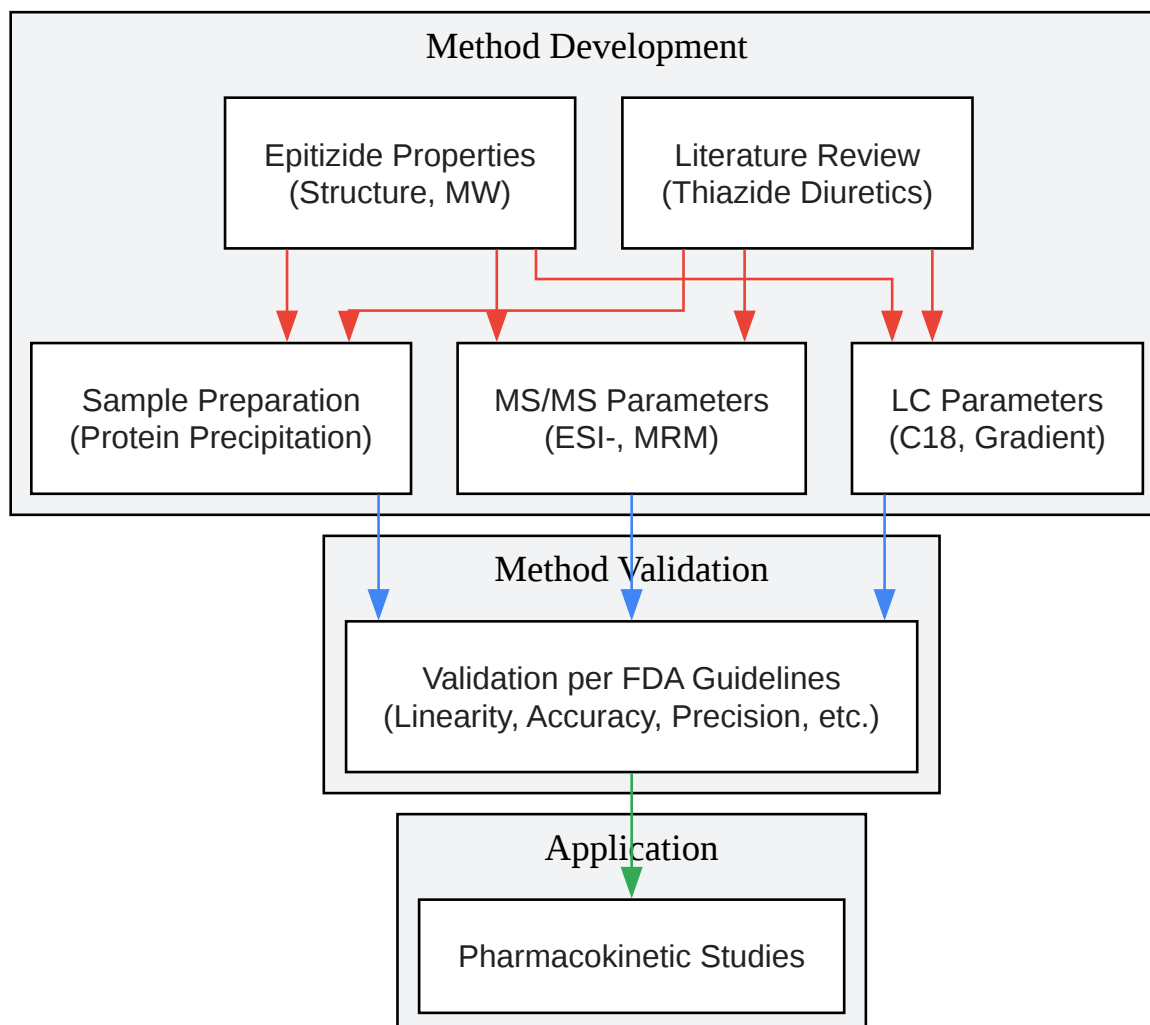
Recovery and Matrix Effect

QC Level	Concentration (ng/mL)	Extraction Recovery (%)	Matrix Effect (%)
Low QC	1.5	~85	<15
High QC	400	~88	<15

Visualizations

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Caption: Experimental workflow for **Epitizide** quantification.



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